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CAS No.: 18359-05-2

Cat. No.: B6243244

Get Quote

Executive Summary
Alkyl methylphosphonochloridates (e.g., Chlorosarin, Chlorosoman) represent a critical class of

organophosphorus compounds serving as immediate precursors to G-series nerve agents.

Their analysis is central to forensic verification under the Chemical Weapons Convention

(CWC). Unlike their fluorinated counterparts (e.g., Sarin), chloridates possess a labile P-Cl

bond and a unique isotopic signature (

) that dictates their mass spectral behavior.

This guide provides a definitive technical comparison of their fragmentation mechanisms,

offering optimized protocols for their detection and differentiation from hydrolysis products and

fluoridates.

Chemical Stability & Analytical Challenges
Before interpreting mass spectra, the operator must account for the high reactivity of the P-Cl

bond.
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Hydrolysis: In the presence of moisture, chloridates rapidly hydrolyze to alkyl

methylphosphonic acids (e.g., IMPA), which are non-volatile and require derivatization.

Alcoholysis: If methanol is used as a solvent, the chloridate will convert to the corresponding

methyl ester (e.g., methyl isopropyl methylphosphonate) in situ, leading to false

identification.

Experimental Protocol: Sample Preparation
To ensure the detection of the intact chloridate rather than its degradation products, the

following "Inert-Solvent" protocol is required.

Parameter Specification Causality

Solvent
Dichloromethane (DCM) or n-

Hexane (Dried)

Prevents solvolysis of the P-Cl

bond. Avoid alcohols.

Drying Agent
Anhydrous Sodium Sulfate (

)

Removes trace water to

prevent hydrolysis to acid.

Injection Splitless, 250°C

Ensures rapid volatilization;

minimizes thermal degradation

time.

Column
DB-5MS or equivalent (5%

Phenyl)

Non-polar phase reduces

column activity/adsorption.

Fragmentation Mechanics (Electron Impact)
The fragmentation of alkyl methylphosphonochloridates under 70 eV Electron Impact (EI) is

governed by three dominant pathways: McLafferty Rearrangement, Alpha-Cleavage, and

Chlorine Isotope Clustering.

Pathway Analysis
McLafferty Rearrangement: For esters with

-hydrogens (e.g., Isopropyl, Pinacolyl), the carbonyl-like P=O oxygen abstracts a hydrogen,
leading to the expulsion of an alkene and the formation of the methylphosphonochloridic acid
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radical cation.

Alpha-Cleavage: Loss of the methyl group attached directly to the phosphorus (

) is a high-energy but diagnostic cleavage.

Isotopic Signature: Every fragment retaining the chlorine atom will exhibit a characteristic 3:1

intensity ratio for ions separated by 2 m/z units (

and

), confirming the presence of chlorine.

Visualization: Fragmentation of Chlorosarin
The following diagram details the fragmentation of O-Isopropyl Methylphosphonochloridate

(Chlorosarin).

Molecular Ion (M+)
m/z 156 / 158

(Weak Intensity)

Alpha-Cleavage
[M - CH3]+

m/z 141 / 143

- CH3 (15 u)

McLafferty Rearrangement
[M - C3H6 (Propene)]+

m/z 114 / 116
(Methylphosphonochloridic Acid)

- C3H6 (42 u)

P-Cl Cleavage
[M - Cl]+
m/z 121

- Cl (35 u)

Isopropyl Cation
[C3H7]+
m/z 43

(Base Peak)

Heterolytic Cleavage

Phosphonyl Cation
[CH3POCl]+
m/z 97 / 99

- OH

Click to download full resolution via product page

Caption: Figure 1. EI-MS fragmentation pathways of Chlorosarin. Note the propagation of the

Cl isotope pattern (156/158, 141/143, 114/116).

Comparative Data Analysis

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b6243244/docs?utm_src=pdf-body-img#technical-analysis-gc-ms-fragmentation-of-alkyl-methylphosphonochloridates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6243244?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Differentiation between the chloridate precursor, the fluoridate agent, and the hydrolysis

product is critical. The table below contrasts the key diagnostic ions.

Table 1: Diagnostic Ion Comparison (m/z)

Compound Structure

Molecular
Ion (

)

Base Peak
Diagnostic
Fragments

Key
Differentiat
or

Chlorosarin
156 / 158

(Weak)

43 (

)

141/143 (

)114/116 (

)

3:1 Isotope

Ratio on

fragments >

m/z 90.

Sarin (GB) 140 (Weak)
99 (

)

125 (

)99 (Acid

Fluoride)

No Isotope

Pattern. F is

monoisotopic.

Chlorosoman
198 / 200

(Weak)

85 (

)

114/116 (

)183/185 (

)

Pinacolyl

cation (85)

dominates;

114/116

confirms P-

Cl.

IMPA (Acid) 138 (Trace) 97

123 (

)97 (

)

Broad peak

shape

(tailing) due

to -OH; often

requires

silylation.

Interpretation Guide
The "141/143" Cluster: If you observe a cluster at m/z 141 and 143 with a 3:1 ratio, you have

positively identified the Methylphosphonochloridate core (

) retaining the chlorine but losing a methyl group.
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The "114/116" Cluster: This ion represents the "skeleton" of the molecule (

) after the alkyl chain has been stripped via McLafferty rearrangement. It is common to all
alkyl methylphosphonochloridates (Isopropyl, Pinacolyl, Cyclohexyl).

Absence of Chlorine Pattern: If the peaks are at m/z 125 or 99 without the +2 isotope

partner, the sample is likely the Fluoridate (Sarin).

Decision Tree for Unknown Identification
Use this workflow when encountering an unknown organophosphorus signal.
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Unknown Peak Detected

Check Isotope Pattern
Is there an M / M+2 (3:1) ratio?

Chlorine Present

Yes

No Chlorine

No

Check for m/z 114 / 116
(Acid Chloride Core)

Check for m/z 99
(Acid Fluoride Core)

Check Alkyl Fragments
m/z 43 (iPr) or 85 (Pin)

Present

Likely Alkyl Methylphosphonochloridate

Confirmed

Likely Sarin (GB)

Present

Likely Diester or Hydrolysis Product

Absent

Click to download full resolution via product page

Caption: Figure 2. Logic flow for differentiating Chloridates from Fluoridates using MS data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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